molecular formula C19H21NO3S2 B11415412 9-(3,4-dimethoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one

9-(3,4-dimethoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one

Cat. No.: B11415412
M. Wt: 375.5 g/mol
InChI Key: SNUBHAJWZFBQHA-UHFFFAOYSA-N
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Description

9-(3,4-Dimethoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities and its unique structural features, which make it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 9-(3,4-dimethoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the dimethoxyphenyl group and the octahydro-2H-5,8-methanothiochromeno moiety. Common reagents used in these reactions include sulfur, nitrogen-containing compounds, and various organic solvents. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the thiazole ring.

    Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into simpler molecules.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

9-(3,4-Dimethoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to certain enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 9-(3,4-dimethoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one include other thiazole derivatives such as:

    2,4-Disubstituted thiazoles: Known for their diverse biological activities.

    Thiazolidinones: Notable for their anti-inflammatory and analgesic properties.

    Imidazole-containing compounds: Studied for their antimicrobial and antifungal activities.

What sets this compound apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C19H21NO3S2

Molecular Weight

375.5 g/mol

IUPAC Name

9-(3,4-dimethoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.02,10.04,8]tetradec-4(8)-en-6-one

InChI

InChI=1S/C19H21NO3S2/c1-22-12-6-5-10(8-13(12)23-2)15-14-9-3-4-11(7-9)16(14)24-18-17(15)25-19(21)20-18/h5-6,8-9,11,14-16H,3-4,7H2,1-2H3,(H,20,21)

InChI Key

SNUBHAJWZFBQHA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3C4CCC(C4)C3SC5=C2SC(=O)N5)OC

Origin of Product

United States

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